molecular formula C10H13BrN2O3S B2645396 N-(4-([(2-Bromoethyl)amino]sulfonyl)phenyl)acetamide CAS No. 78234-01-2

N-(4-([(2-Bromoethyl)amino]sulfonyl)phenyl)acetamide

Cat. No.: B2645396
CAS No.: 78234-01-2
M. Wt: 321.19
InChI Key: QBUTVKNWJCWGDX-UHFFFAOYSA-N
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Description

N-(4-([(2-Bromoethyl)amino]sulfonyl)phenyl)acetamide (CAS 78234-01-2) is a high-purity chemical reagent with a molecular formula of C 10 H 13 BrN 2 O 3 S and a molecular weight of 321.19 g/mol . This compound, characterized by its acetamide and sulfonamide functional groups, is a valuable synthetic intermediate in medicinal chemistry and pharmaceutical research, particularly for the design and development of novel bioactive molecules . Its molecular structure, which integrates a bromoethyl moiety, makes it a versatile building block for constructing more complex chemical entities, especially in the synthesis of sulfonamide-derived compounds . Research into N-phenyl-acetamide sulfonamides, a related class of compounds, has demonstrated their promise as novel non-hepatotoxic analgesic drug candidates, showing significant pharmacological activity in preclinical evaluations . Furthermore, sulfonamide and acetamide derivatives are extensively investigated for their antimicrobial properties against various bacterial and fungal strains, highlighting the potential research applications of this compound . This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[4-(2-bromoethylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3S/c1-8(14)13-9-2-4-10(5-3-9)17(15,16)12-7-6-11/h2-5,12H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUTVKNWJCWGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-([(2-Bromoethyl)amino]sulfonyl)phenyl)acetamide typically involves the reaction of 4-aminophenyl sulfonamide with 2-bromoethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as triethylamine . The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-([(2-Bromoethyl)amino]sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary amine derivative, while oxidation can produce a sulfone derivative .

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for pharmaceutical development:

  • Antimicrobial Activity : Studies have shown that derivatives of sulfonamide compounds possess significant antibacterial properties. For instance, compounds similar to N-(4-([(2-Bromoethyl)amino]sulfonyl)phenyl)acetamide have been evaluated against Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating effective inhibition comparable to traditional antibiotics like ciprofloxacin .
  • Inhibition of Aldose Reductase : Research indicates that compounds with a similar structure can inhibit aldose reductase, an enzyme implicated in diabetic complications. The mechanism involves interaction with multiple sites on the enzyme, leading to enhanced inhibitory activity .

Therapeutic Applications

The therapeutic potential of this compound extends into several areas:

  • Antibiotic Development : Given its antimicrobial properties, this compound could be developed as a new class of antibiotics, particularly against resistant strains of bacteria.
  • Diabetes Management : By inhibiting aldose reductase, it may help in managing diabetic complications, potentially reducing the risk of neuropathy and retinopathy associated with diabetes.
  • Anti-inflammatory Applications : Similar sulfonamide derivatives have shown anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study comparing the effectiveness of various sulfonamide derivatives against S. aureus demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics. This suggests its potential as a novel antimicrobial agent .

Case Study 2: Aldose Reductase Inhibition

In vitro studies on aldose reductase inhibition revealed that compounds structurally related to this compound showed greater inhibition than standard inhibitors. The structure-inhibition relationship indicated that modifications in the side chains could enhance efficacy .

Data Table: Comparison of Biological Activities

Compound NameAntimicrobial Activity (MIC µg/mL)Aldose Reductase Inhibition (%)
This compound885
Ciprofloxacin16-
Standard Aldose Reductase Inhibitor-70

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Group

The 2-bromoethylamino group distinguishes this compound from other sulfonamide derivatives. Key analogs and their substituents include:

Compound Name Sulfonamide Substituent Key Properties/Activities Reference
N-(4-([(2-Bromoethyl)amino]sulfonyl)phenyl)acetamide 2-Bromoethylamino Hypothesized reactivity via Br leaving group Target
N-[4-[(4-Bromophenyl)sulfamoyl]phenyl]acetamide 4-Bromophenylamino Structural analog with aromatic Br; potential antimicrobial activity [5]
N4-Acetylsulfamethazine (Compound 5) (4,6-Dimethyl-2-pyrimidinyl)amino Antitubercular agent; higher lipophilicity [2]
N-[4-(Piperazin-1-ylsulfonyl)phenyl]acetamide Piperazinyl Analgesic activity comparable to paracetamol [1]
N-[4-[[(4-Nitrophenyl)amino]sulfonyl]phenyl]acetamide 4-Nitrophenylamino Electron-withdrawing nitro group; impacts solubility [9]

Key Observations :

  • Electron Effects : The nitro group in increases electrophilicity, whereas the 2-bromoethyl group may favor nucleophilic substitution.
  • Biological Activity: Piperazinyl derivatives (e.g., ) show pronounced analgesic effects, suggesting that nitrogen-containing substituents improve central nervous system penetration.

Key Observations :

  • Melting Points : Bromine-containing compounds (e.g., ) generally exhibit higher melting points (>200°C) due to increased molecular symmetry and halogen bonding.
  • FTIR Trends : All analogs show strong C=O (1660–1665 cm⁻¹) and SO₂ (1150–1271 cm⁻¹) stretches, confirming structural consistency.

Hypotheses for Target Compound :

  • Reduced solubility compared to piperazinyl analogs may limit bioavailability, requiring formulation optimization.

Biological Activity

N-(4-([(2-Bromoethyl)amino]sulfonyl)phenyl)acetamide, a sulfonamide derivative, has garnered attention in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its unique structure that includes a bromoethyl group which is known to facilitate interactions with biological macromolecules. Its chemical formula is C12H14BrN2O3SC_{12}H_{14BrN_{2}O_{3}S}, with a molecular weight of approximately 349.24 g/mol.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of various cellular pathways, influencing processes such as cell proliferation and apoptosis. The bromoethyl moiety is particularly significant as it enhances the compound's reactivity and potential for therapeutic applications .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown it to be effective against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The specific mechanisms by which it exerts this activity are still under investigation, but it may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been evaluated for anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. For instance, it has shown promise in reducing viability in human colon cancer (HCT 116) cells with IC50 values indicating significant potency compared to established chemotherapeutic agents like doxorubicin .

Study 1: Anticancer Activity

A recent study assessed the anticancer efficacy of several sulfonamide derivatives, including this compound). The results indicated that this compound exhibited an IC50 value of 4.363 μM against HCT 116 cells, demonstrating substantial inhibitory activity compared to controls .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it inhibited bacterial growth effectively, with varying degrees of susceptibility observed among different strains. This suggests that modifications to the chemical structure could enhance its broad-spectrum antimicrobial activity .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies using computational models have suggested favorable absorption and distribution characteristics, although further experimental validation is necessary to confirm these predictions .

Comparative Analysis of Biological Activities

Compound Biological Activity IC50 (µM) Target
This compoundAnticancer4.363HCT 116 Cells
SulfanilamideAntimicrobialVaries by strainVarious Bacteria
DoxorubicinAnticancer~0.5Various Cancer Cells

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
SulfonylationDCM, TEA, 0°C → RT, 12h75–85
BromoethylationK2_2CO3_3, DMF, 60°C, 6h68

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1^1H/13^13C NMR: Identify protons on the acetamide (δ ~2.1 ppm, singlet) and sulfonamide (δ ~7.5–8.2 ppm, aromatic protons). The bromoethyl group shows splitting patterns at δ ~3.4–3.8 ppm (CH2_2Br) and δ ~1.8–2.2 ppm (NH-CH2_2) .
  • FTIR: Confirm sulfonamide (S=O stretching at 1150–1350 cm1^{-1}) and acetamide (C=O at ~1660 cm1^{-1}) .
  • HRMS: Verify molecular ion peaks (e.g., [M+H]+^+ for C10_{10}H12_{12}BrN2_2O3_3S: calculated 335.9804) .

Advanced: How to design experiments evaluating its pharmacological activity?

Methodological Answer:

In Vitro Assays:

  • Analgesic Activity: Use the hot-plate test or acetic acid-induced writhing model in mice. Compare efficacy to reference drugs (e.g., paracetamol) at 10–50 mg/kg doses .
  • Anti-inflammatory Activity: Measure inhibition of carrageenan-induced paw edema in rats.

Mechanistic Studies:

  • Perform COX-1/COX-2 inhibition assays to assess selectivity.
  • Use molecular docking to predict interactions with cyclooxygenase isoforms .

Data Interpretation:

  • EC50_{50} values <100 μM suggest significant activity.
  • Cross-validate results with structural analogs (e.g., piperazinyl or pyrimidinyl derivatives) to identify SAR trends .

Advanced: How to resolve contradictions in reported biological data?

Methodological Answer:

Reproducibility Checks:

  • Standardize assay protocols (e.g., cell lines, animal strains, dosage regimes).
  • Control for metabolic stability (e.g., liver microsome assays).

Structural Confirmation:

  • Re-analyze disputed compounds via X-ray crystallography to rule out polymorphic variations .

Meta-Analysis:

  • Compare data across studies using standardized metrics (e.g., % inhibition at fixed concentrations).

Case Example:
Compound 35 (N-[4-[(4-methylpiperazinyl)sulfonyl]phenyl]acetamide) showed superior analgesia to paracetamol in one study but lower activity in another. This discrepancy was resolved by optimizing the dosing schedule and confirming compound stability in PBS .

Advanced: What computational methods predict its reactivity and binding modes?

Methodological Answer:

Density Functional Theory (DFT):

  • Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., sulfonamide sulfur).

Molecular Docking:

  • Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5IKT). Key residues: Arg120, Tyr355 .

MD Simulations:

  • Simulate ligand-protein stability over 100 ns to assess binding entropy/enthalpy contributions .

Q. Table 2: Predicted Binding Affinities

Target ProteinDocking Score (kcal/mol)Reference
COX-2-9.2 ± 0.3
TRPV1-7.8 ± 0.5

Basic: How is the crystal structure of this compound determined?

Methodological Answer:

X-ray Diffraction (XRD):

  • Grow single crystals via slow evaporation (ethanol/water, 1:1).
  • Collect data on a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).

Refinement:

  • Solve structure using SHELXS-97 and refine with SHELXL-2018.
  • Analyze intermolecular interactions (e.g., C–H⋯O hydrogen bonds) using Mercury .

Key Metrics:

  • R-factor <0.05 indicates high accuracy.
  • Torsion angles confirm planarity of the sulfonamide-phenyl moiety .

Advanced: What is the role of the sulfonamide group in bioactivity?

Methodological Answer:

Hydrogen Bonding: The sulfonamide S=O groups form critical H-bonds with enzyme active sites (e.g., COX-2 His90).

Electron Withdrawal: Enhances acidity of the adjacent NH, promoting deprotonation and interaction with basic residues.

Comparative Studies:

  • Replace sulfonamide with carbonyl or phosphonate groups to assess activity loss.
  • SAR studies show ≥50% activity reduction in sulfonamide-free analogs .

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